molecular formula C20H20NO4+ B190724 Californidine CAS No. 18830-99-4

Californidine

Cat. No.: B190724
CAS No.: 18830-99-4
M. Wt: 338.4 g/mol
InChI Key: HFYKETHYKFKFQE-UHFFFAOYSA-N
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Biological Activity

Californidine is a significant alkaloid derived from Eschscholzia californica , commonly known as California poppy. This compound has garnered interest due to its various biological activities, particularly its sedative, anxiolytic, and analgesic properties. The following sections detail the pharmacological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Profile

This compound (C20_{20}H20_{20}N2_{2}O4_4; molecular weight 338.4 g/mol) is one of the prominent alkaloids found in California poppy. It is typically present in significant quantities within the plant, contributing to its medicinal properties . The concentration of this compound in various extracts has been quantified in studies, providing insight into its potential effectiveness.

Alkaloid Concentration (mg/g)
This compound12.5 ± 1.8
Protopine0.514 ± 0.038
Allocryptopine0.0120 ± 0.0023
Eschscholtzine8.700 ± 0.51
Sanguinarine0.0191 ± 0.0050
Chelerythrine0.068 ± 0.011
Reticuline1.095 ± 0.16
N-Methyllaurotetanine5.68 ± 0.72
Caryachine0.410 ± 0.065

This table illustrates the relative abundance of this compound compared to other alkaloids in California poppy, indicating its prominence within the plant's chemical profile .

Sedative and Anxiolytic Properties

This compound has been shown to exhibit sedative and anxiolytic effects, making it a candidate for treating anxiety and sleep disorders:

  • Sedation : In preclinical studies, extracts containing this compound have demonstrated prolonged sleep duration and reduced locomotor activity in animal models . These effects are thought to be mediated through interactions with GABAA_A receptors, which play a crucial role in inhibitory neurotransmission in the brain .
  • Anxiolysis : Clinical studies involving combinations of California poppy extracts have reported significant reductions in insomnia severity index (ISI) scores among participants suffering from insomnia, suggesting that this compound contributes to alleviating anxiety symptoms .

Analgesic Effects

This compound also shows potential as an analgesic agent:

  • Research indicates that alkaloids from California poppy can bind to opioid receptors, which may explain their traditional use for pain relief . A combination of California poppy with other herbs has been shown to effectively reduce anxiety and pain symptoms in clinical settings.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • GABAA_A Receptor Modulation : this compound and other alkaloids from California poppy have been hypothesized to act on GABAA_A receptors, enhancing their activity and contributing to sedative effects . This modulation can lead to increased chloride ion influx, resulting in hyperpolarization of neurons and subsequent sedation.
  • Serotonin Receptor Interaction : In vitro studies have demonstrated that extracts from California poppy can bind to serotonin receptors (5-HT1A_{1A}), which are involved in regulating mood and anxiety . This interaction may further support its anxiolytic properties.

Observational Study on Insomnia Management

A recent observational study investigated the efficacy of a combination of California poppy and valerian extracts for managing insomnia:

  • Participants : The study included adults diagnosed with adjustment insomnia.
  • Findings : After four weeks of treatment, participants showed a significant reduction in ISI scores (from 16.09 to 11.32), indicating improved sleep quality and reduced anxiety levels .

Randomized Controlled Trials

In a double-blind randomized controlled trial comparing California poppy with placebo:

  • The treatment group exhibited significant reductions in anxiety scores measured by the Hamilton Anxiety Scale, highlighting the effectiveness of this compound-rich extracts in managing mild to moderate anxiety disorders .

Properties

IUPAC Name

23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18/h5-8,15-16H,3-4,9-10H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYKETHYKFKFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18830-99-4
Record name (-)-Californidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18830-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Californidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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